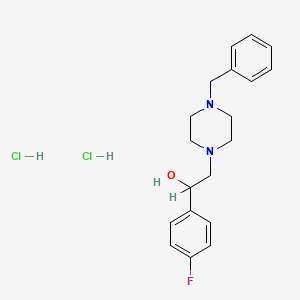![molecular formula C32H28ClN3O4S2 B11973428 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen wie Thiazolidinon, Pyrazol und Phenylringe umfasst. Diese Verbindung ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-{(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung von Zwischenprodukten, die dann verschiedenen Reaktionsbedingungen ausgesetzt werden, um das Endprodukt zu bilden. Übliche Synthesewege umfassen:
Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Reaktion von Hydrazin mit einem geeigneten Diketon.
Thiazolidinonbildung: Dies beinhaltet die Cyclisierung eines Thioharnstoffderivats mit einer Carbonylverbindung.
Endgültige Kupplung: Die Zwischenprodukte werden unter spezifischen Bedingungen gekoppelt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung von Katalysatoren, kontrollierte Reaktionsumgebungen und Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-{(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Alkohole umwandeln.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nitrierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide ergeben, während Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
6-{(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-{(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidinone: Verbindungen mit ähnlichen Thiazolidinonstrukturen.
Pyrazole: Verbindungen, die den Pyrazolring enthalten.
Phenyl-Derivate: Verbindungen mit Phenylringen und ähnlichen Substituenten.
Einzigartigkeit
Was 6-{(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure auszeichnet, ist seine einzigartige Kombination funktioneller Gruppen, die möglicherweise einzigartige chemische und biologische Eigenschaften verleihen, die in anderen ähnlichen Verbindungen nicht vorkommen.
Eigenschaften
Molekularformel |
C32H28ClN3O4S2 |
|---|---|
Molekulargewicht |
618.2 g/mol |
IUPAC-Name |
6-[(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C32H28ClN3O4S2/c33-27-12-7-6-9-23(27)21-40-26-16-14-22(15-17-26)30-24(20-36(34-30)25-10-3-1-4-11-25)19-28-31(39)35(32(41)42-28)18-8-2-5-13-29(37)38/h1,3-4,6-7,9-12,14-17,19-20H,2,5,8,13,18,21H2,(H,37,38)/b28-19- |
InChI-Schlüssel |
NDTXIGNWCBMONH-USHMODERSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C=C\5/C(=O)N(C(=S)S5)CCCCCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=C5C(=O)N(C(=S)S5)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)


![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11973370.png)
![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11973375.png)
![7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973376.png)
![(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973419.png)
